Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is an organic compound that features a pyrrolidine ring substituted with a 2,4-dimethoxyphenyl group and a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include substituted pyrrolidine derivatives, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrrolizines: Another class of compounds with a similar core structure and potential medicinal applications.
Prolinol derivatives: Compounds with a similar pyrrolidine ring and hydroxyl group, used in various chemical and biological studies.
Uniqueness
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Biological Activity
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a dimethoxyphenyl group, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This molecular formula indicates the presence of a pyrrolidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrrolidine derivatives, including those similar to this compound. For instance, a study synthesized several pyrrole-based compounds and tested their in vitro antimicrobial activities against various pathogens.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |
---|---|---|---|---|
8a | E. coli | 15 | Candida albicans | 12 |
8b | S. aureus | 18 | Aspergillus niger | 10 |
8c | Pseudomonas aeruginosa | 20 | Penicillium chrysogenum | 14 |
The results indicate that certain derivatives exhibit significant antibacterial activity with zones of inhibition ranging from 15 mm to 20 mm against common bacterial pathogens .
Anti-inflammatory Activity
Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that compounds with similar structures to this compound showed promising results in reducing inflammation markers in vitro.
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways involved in inflammation. For example, compounds demonstrated the ability to inhibit NF-kB activation and reduce the production of TNF-alpha and IL-6 in macrophage cell lines .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
These findings suggest that the compound possesses moderate cytotoxicity against several cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolidine derivatives, including this compound. The study reported that these compounds exhibited not only antimicrobial but also significant anticancer activities against multiple cell lines. The lead compound demonstrated an IC50 value lower than many existing chemotherapeutics, indicating its potential as a novel therapeutic agent .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-9-4-5-10(13(6-9)18-2)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3 |
InChI Key |
VPDWDUVIRPVWPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CNCC2C(=O)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.